methyl 2-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrole moiety
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets through different types of bonding interactions .
Biochemical Pathways
It has been suggested that pyrrole derivatives can enhance cell-specific productivity , indicating that they may influence cellular metabolic pathways.
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 2-(1H-pyrrol-1-yl)benzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
It is known that environmental conditions can significantly impact the activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate typically involves the esterification of 2-(1H-pyrrol-1-yl)benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 2-(1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 2-(1H-imidazol-1-yl)benzoate: Similar structure but with an imidazole ring instead of a pyrrole ring.
Methyl 2-(1H-pyrrol-2-yl)benzoate: Similar structure but with the pyrrole ring attached at a different position on the benzoic acid.
Methyl 2-(1H-pyrrol-1-yl)benzoic acid: The carboxyl group is not esterified.
Uniqueness: Methyl 2-(1H-pyrrol-1-yl)benzoate is unique due to the specific positioning of the pyrrole ring and the ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-pyrrol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYSLOCROREKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380238 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-67-2 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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